Nitroacetamide

Übersicht

Beschreibung

Synthesis Analysis

Nitroacetamide is mainly used for the preparation of nitroglycerin, nitrated fatty acid, and other explosives precursor compounds . One of the commonly used methods for preparing nitroacetamide is the reaction of acetic acid and nitric acid under the catalysis of sulfuric acid to generate nitro-acetic acid, and then the nitro-acetic acid is dehydrated to generate nitro-acetamide .Molecular Structure Analysis

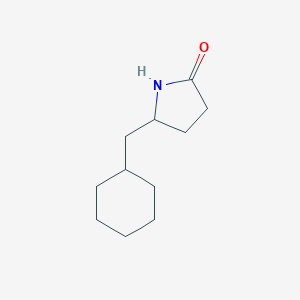

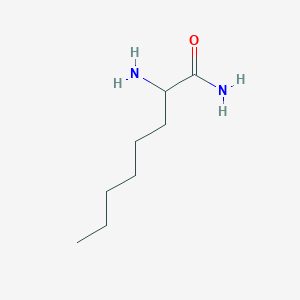

The molecular structure of Nitroacetamide consists of 10 bonds in total. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 nitro group (aliphatic) .Chemical Reactions Analysis

The reactivity of Nitroacetamide has been studied using computational methods based on approximate density-functional theory of valence electrons . The high acidity of the C-H bond at the α position in nitro compounds when the amide linkage an ammonium group is inserted into the α substituent has been explained .Physical And Chemical Properties Analysis

Nitroacetamide has a molar mass of 104.06 and a predicted density of 1.385±0.06 g/cm3 . It has a melting point of 106-107 °C and a predicted boiling point of 336.1±25.0 °C . The flash point is 157.1°C and the vapor pressure is 0.000115mmHg at 25°C . The predicted pKa is 6.20±0.29 .Wissenschaftliche Forschungsanwendungen

Proton Transfer in Water

2-Nitroacetamide exhibits exceptional properties when it comes to proton transfer in aqueous environments. Its ability to facilitate proton transfer is attributed to the acidity of protons geminal to the nitro group. This characteristic is particularly exploited in computational models that include explicit water environments, providing insights into the behavior of nitro compounds in biological systems .

Acidity and Solubility in Water

The compound’s substituents with the amide moiety display a remarkable combination of acidity and solubility in water. This makes 2-Nitroacetamide a valuable subject for studying the effects of substituents on the acidity of protons adjacent to the nitro group, which is crucial for understanding biochemical processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-Nitroacetamide serves as a precursor for dipoles in 1,3-dipolar cycloaddition reactions. It’s also a source of carbon nucleophiles in conjugated additions and the nitro aldol (Henry) reaction, as well as a substrate in the Nef reaction. These applications highlight its versatility as a reagent .

Generation of Carbanions

The generation of carbanions is a fundamental step in organic synthesis, and 2-Nitroacetamide’s strong acidity due to the C-H bond geminal to the nitro group makes it an excellent candidate for this purpose. Its behavior facilitates the heterolytic cleavage of activated C-H bonds, a process integral to the formation of carbanions .

Reactivity in Water

2-Nitroacetamide’s reactivity in water is influenced by external forces, which can be probed using computational methods. This compound provides a case study for understanding how slight modifications to a molecular scaffold can predict changes in reactivity, which is essential for the development of new pharmaceuticals and materials .

Nitro-aci Tautomerism

The compound is involved in nitro-aci tautomerism, a phenomenon where the nitro form of a molecule can rearrange to an aci form. This tautomerism is significant in the context of molecular dynamics and density-functional theory, as it affects the compound’s reactivity and stability .

Computational Modeling

Advanced computational experiments, including density-functional theory (DFT) and molecular dynamics, utilize 2-Nitroacetamide to understand the proton transfer mechanism. These models are crucial for simulating realistic trajectories and interpreting the behavior of nitro compounds under experimental conditions .

Electron Attractive Properties

The electron attractive properties of substituents in 2-Nitroacetamide are key to interpreting the behavior of Brønsted organic acids. The compound’s unusual acidity provides a unique opportunity to study the electron-attracting effects of different substituents and their impact on reactivity .

Safety And Hazards

Zukünftige Richtungen

Future research on Nitroacetamide could focus on its reactivity and potential applications. For instance, a study has shown that Nitroacetamide derivatives show good herbicidal activity against weeds and high plant growth regulating activity against Rice, with acetohydroxyacid synthase (AHAS) as the primary target site . Another study has used a novel and simple method based on approximate density-functional theory of valence electrons to probe changes in reactivity by slight modifications of a given molecular scaffold .

Eigenschaften

IUPAC Name |

2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

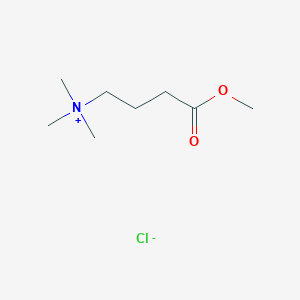

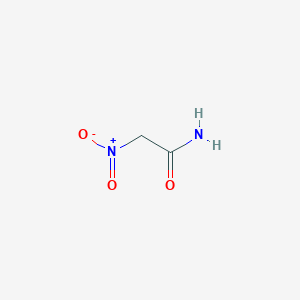

C(C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299360 | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroacetamide | |

CAS RN |

14011-21-3 | |

| Record name | 14011-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)